2-Aminoisonicotinic acid

描述

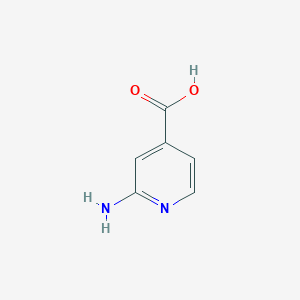

2-Aminoisonicotinic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of isonicotinic acid, featuring an amino group at the second position of the pyridine ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

准备方法

Synthetic Routes and Reaction Conditions: One of the most common methods for synthesizing 2-aminoisonicotinic acid involves the nucleophilic substitution of 2-chloronicotinic acid with ammonia. This reaction typically requires high temperatures and careful control of the reaction conditions to ensure the desired product is obtained . Another method involves the oxidation of 2-amino-4-methylpyridine, where the methyl group is converted to a carboxyl group. this method requires careful handling as the pyridine ring can be susceptible to oxidation .

Industrial Production Methods: Industrial production of this compound often follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of high-pressure reactors and precise temperature control to ensure high yield and purity of the product .

化学反应分析

Types of Reactions: 2-Aminoisonicotinic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form amides and esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation: Nitro-isonicotinic acid derivatives.

Reduction: 2-Aminoisonicotinol.

Substitution: Amides and esters of this compound.

科学研究应用

Medicinal Chemistry

- HIF-1α Inhibitors : AINA derivatives have shown promise as inhibitors of hypoxia-inducible factor 1-alpha (HIF-1α), a protein involved in the cellular response to low oxygen levels. Dysregulation of HIF-1α is linked to various diseases, including cancer. Studies have demonstrated that AINA analogs can effectively inhibit HIF-1α activity, suggesting potential therapeutic applications in oncology .

- Neuroprotective Agents : Research indicates that AINA and its derivatives may serve as inhibitors of quinolinic acid synthesis in the brain, which has implications for neurodegenerative diseases. By reducing levels of this neurotoxic metabolite, AINA could contribute to neuroprotection .

Coordination Chemistry

AINA acts as a ligand in coordination chemistry, forming stable complexes with metal ions. These complexes can be utilized in various applications, including catalysis and materials science.

Metal-Organic Frameworks (MOFs)

AINA has been employed in the development of nickel-based metal-organic frameworks (MOFs) for the selective separation of methane from nitrogen in coal-bed methane purification processes. The Ni(ina)₂ framework has demonstrated exceptional CH₄/N₂ selectivity (up to 15.8) and high methane uptake capacity (40.8 cm³/g), making it a promising candidate for industrial applications in energy production and environmental protection .

| MOF Type | CH₄/N₂ Selectivity | CH₄ Uptake Capacity |

|---|---|---|

| Ni(ina)₂ | 15.8 | 40.8 cm³/g |

| Ni(3-ain)₂ | Not specified | Not specified |

Environmental Applications

The ability of AINA-based MOFs to selectively adsorb methane suggests potential applications in reducing greenhouse gas emissions from coal-bed methane extraction processes. By efficiently separating methane from nitrogen, these materials could contribute to cleaner energy production.

作用机制

The mechanism of action of 2-aminoisonicotinic acid in biological systems involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

相似化合物的比较

- 2-Acetylamino-isonicotinic acid

- 3-Aminopyridine-4-carboxylic acid

- 4-Amino-nicotinic acid

- 2-Methylpyridine-4-carboxylic acid

- 5-Aminopyridine-2-carboxylic acid

Comparison: 2-Aminoisonicotinic acid is unique due to the presence of both an amino group and a carboxyl group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Compared to its analogs, this compound offers greater versatility in forming derivatives and complexes .

生物活性

2-Aminoisonicotinic acid (AINA) is an important compound in medicinal chemistry, particularly for its biological activities and potential therapeutic applications. As a derivative of isonicotinic acid, AINA has garnered interest due to its role in inhibiting hypoxia-inducible factor 1-alpha (HIF-1α), which is a critical regulator in cancer progression and angiogenesis.

Chemical Structure and Properties

Chemical Formula : CHNO

Molecular Weight : 138.124 g/mol

IUPAC Name : 2-aminopyridine-3-carboxylic acid

CAS Registry Number : Not available

Inhibition of HIF-1α

Research has demonstrated that AINA and its analogues exhibit potent inhibition of HIF-1α accumulation under hypoxic conditions in various human cancer cell lines. For instance, a study highlighted that a specific analogue of AINA significantly reduced the expression of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO), which are crucial for tumor angiogenesis .

The mechanism behind this inhibition involves several pathways:

- Transcriptional Regulation : AINA affects the transcriptional activity of HIF-1α.

- Protein Stability : It influences the stability and degradation of HIF-1α under hypoxic conditions.

Table 1 summarizes the effects of AINA on HIF-1α and its target genes:

| Compound | HIF-1α Inhibition (%) | VEGF Expression Reduction (%) | EPO Expression Reduction (%) |

|---|---|---|---|

| AINA analogue 1 | 70 | 65 | 60 |

| AINA analogue 2 | 80 | 75 | 70 |

| Control | 0 | 0 | 0 |

Antitumor Activity

In vivo studies have shown that AINA exhibits significant antitumor activity. An analogue was tested in nude mice bearing human colorectal carcinoma cells (HCT116). The results indicated a tumor growth inhibition rate of approximately 51.3% when administered at a dose of 30 mg/kg intravenously, with no severe side effects reported .

Pharmacokinetic Properties

The pharmacokinetic profile of AINA analogues has also been evaluated. One analogue showed high permeability in Caco-2 cell assays, suggesting favorable absorption characteristics. The permeability values were compared with known drugs, indicating that AINA analogues may possess suitable drug-like properties for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the AINA structure can enhance its biological activity. For example, variations in substitution patterns on the pyridine ring have been shown to significantly impact both HIF-1 inhibition and antitumor efficacy .

Table 2 illustrates some key findings from SAR studies:

| Substituent Position | Modification Type | Biological Activity Change |

|---|---|---|

| C3 | Methyl group addition | Increased HIF-1 inhibition |

| C5 | Hydroxyl group addition | Decreased antitumor activity |

| C6 | Amino group addition | Enhanced VEGF reduction |

属性

IUPAC Name |

2-aminopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKZZQPPJRWDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299072 | |

| Record name | 2-aminoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13362-28-2 | |

| Record name | 13362-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the zwitterionic form of 2-aminoisonicotinic acid (AINA) and related compounds?

A1: Research indicates that AINA, along with similar compounds like 4-amino-5-carboxy-2-methylpyrimidine (ACMP) and 2-aminonicotinic acid (ANA), predominantly exist in a zwitterionic form in aqueous solutions. [, ] This zwitterionic nature significantly influences their solubility, reactivity, and interactions within biological systems. Understanding the equilibrium between the zwitterionic and uncharged forms is crucial for comprehending their behavior in different environments.

Q2: How does the solvent environment affect the zwitterion formation of AINA and related compounds?

A2: Studies have shown that the dielectric constant of the solvent plays a key role in the zwitterion formation of AINA, ACMP, and ANA. [] Higher dielectric constant solvents, like water, promote zwitterion formation, while lower dielectric constant solvents, like glacial acetic acid or mixtures of isopropanol and ethylene glycol, suppress it. This highlights the importance of considering solvent effects when studying the properties and behavior of these compounds.

Q3: What are the potential applications of this compound derivatives in medicinal chemistry?

A3: Research suggests that this compound derivatives demonstrate potential as HIF-1α inhibitors. [] HIF-1α is a protein involved in the body's response to low oxygen levels, and its dysregulation is implicated in various diseases, including cancer. Therefore, developing potent and selective HIF-1α inhibitors like AINA derivatives holds promise for new therapeutic strategies.

Q4: How is this compound employed in the development of metal-organic frameworks (MOFs)?

A4: this compound functions as an effective one-center-acceptor–donor ligand in the construction of metal-organic frameworks. [] Its unique structure allows for the creation of intricate 3D networks, as exemplified by a study showcasing a threefold interpenetrated diamondoid network. These MOFs exhibit promising properties such as second-harmonic-generation response, potential ferroelectric behavior, and photoluminescence, making them attractive for various applications in materials science and beyond.

Q5: Can you elaborate on the use of nickel-based MOFs incorporating this compound for gas separation?

A5: Researchers have developed nickel-based MOFs, including Ni(ina)2 (ina = isonicotinic acid) utilizing this compound and related ligands for the challenging task of methane purification from coal-bed methane. [] These MOFs leverage their specific pore size and pore chemistry to achieve remarkable CH4/N2 selectivity. Notably, Ni(ina)2 exhibits exceptional selectivity, surpassing traditional adsorbents, highlighting its potential for industrial applications in energy production and environmental protection.

Q6: Are there any known methods for synthesizing this compound hydrazide?

A6: While specific details regarding the synthesis of this compound hydrazide are limited within the provided research, its preparation is documented. [] This suggests that established synthetic routes exist, and further investigation into specialized chemical literature would likely provide detailed procedures and characterization data.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。